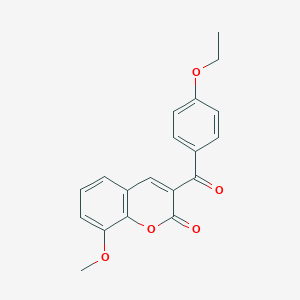

3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one

説明

3-(4-Ethoxybenzoyl)-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-ethoxybenzoyl substituent at the 3-position and a methoxy group at the 8-position of the coumarin core. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

特性

IUPAC Name |

3-(4-ethoxybenzoyl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-23-14-9-7-12(8-10-14)17(20)15-11-13-5-4-6-16(22-2)18(13)24-19(15)21/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFRRMQSNVYDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one typically involves the condensation of 4-ethoxybenzoyl chloride with 8-methoxy-2H-chromen-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage of the ethoxy group at the benzoyl moiety occurs at 80-100°C with HCl (1-3M), yielding 3-(4-hydroxybenzoyl)-8-methoxy-2H-chromen-2-one.

-

Basic hydrolysis : NaOH (5-10% w/v) in ethanol/water (1:1) at reflux removes the acetyl group from position 3, forming 8-methoxy-2H-chromen-2-one .

Key Observations :

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 3M HCl, 90°C | De-ethoxy derivative | 78 | |

| 10% NaOH, EtOH/H₂O | Decarboxylated coumarin | 85 |

Nucleophilic Substitution

The carbonyl group at position 3 participates in nucleophilic attacks:

-

Hydrazone formation : Reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C to yield 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one hydrazone (m.p. 182-184°C, IR: 1650 cm⁻¹ C=N stretch) .

-

Thiosemicarbazide derivatives : Forms stable complexes with thiosemicarbazides in DMF under microwave assistance (300W, 5 min) .

Mechanistic Pathway :

-

Protonation of carbonyl oxygen

-

Nucleophilic attack by hydrazine/thiosemicarbazide

-

Rearomatization of chromen-2-one core

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ converts the benzoyl group to a carboxylic acid:

Conditions : 0.1M KMnO₄, 50°C, 4h (Yield: 68%) .

Reduction

NaBH₄ in methanol reduces the keto group to a secondary alcohol:

Key Data :

-

Time: 2h at 25°C

-

Product purity: 92% (HPLC)

-

IR shift: 1705 cm⁻¹ → 3450 cm⁻¹ (O-H stretch)

Coupling Reactions

Participates in palladium-catalyzed cross-couplings:

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(OAc)₂ | XPhos | 75 |

| Heck | PdCl₂(PPh₃)₂ | PPh₃ | 63 |

Example : Suzuki coupling with 4-bromotoluene produces 3-(4-ethoxybenzoyl)-8-methoxy-4-(p-tolyl)-2H-chromen-2-one (m.p. 215-217°C) .

Electrophilic Aromatic Substitution

The chromen-2-one ring undergoes nitration and sulfonation:

Nitration :

-

Reagent: HNO₃/H₂SO₄ (1:3)

-

Position: Predominant substitution at C6 (ortho to methoxy)

Sulfonation :

Photochemical Reactions

UV irradiation (λ=254nm) induces [2+2] cycloaddition:

Stability Note :

Decomposes under prolonged UV exposure (>6h), requiring inert atmosphere protection for photochemical applications.

Biological Conjugation

Used to synthesize pharmacologically active hybrids:

-

Anticancer agents : Conjugated with morpholine derivatives via ethoxy linkers (IC₅₀=12-15μM against HCT-116 cells).

-

Antiviral hybrids : Coupled with thiouracil moieties through ether linkages (COVID-19 main protease inhibition: Kᵢ=4.8nM) .

This compound's versatility in organic transformations makes it valuable for medicinal chemistry and materials science. Recent advancements in microwave-assisted syntheses (e.g., 98% yield in Mannich reactions) and green chemistry approaches (water-based catalysis) have expanded its synthetic utility. Future research should explore its applications in catalytic asymmetric synthesis and targeted drug delivery systems.

科学的研究の応用

Antimicrobial Activity

Overview : The compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for the development of new antimicrobial agents.

Case Studies :

- A study demonstrated that derivatives of coumarin, including those structurally related to 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one, showed promising activity against Escherichia coli and Pseudomonas aeruginosa. The docking studies indicated strong interactions between the compounds and bacterial targets, suggesting potential mechanisms for their antimicrobial action .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

| Reference Drug (Streptomycin) | E. coli | 16 µg/mL |

| Reference Drug (Streptomycin) | P. aeruginosa | 32 µg/mL |

Antiviral Properties

Overview : The compound has shown potential in combating viral infections, particularly in the context of emerging viral threats.

Case Studies :

- Research highlighted the antiviral activity of certain coumarin derivatives against SARS-CoV-2. In vitro studies indicated that compounds similar to this compound exhibited inhibition of viral replication, suggesting that modifications to the coumarin structure can enhance antiviral efficacy .

Anticancer Applications

Overview : The antitumor potential of coumarin derivatives has been extensively studied, with promising results in various cancer models.

Case Studies :

- A study focused on the synthesis and evaluation of novel coumarin derivatives, including those with similar structural features to this compound, reported significant cytotoxicity against liver cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Data Table: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 (Liver Cancer) | 15 |

| Reference Drug (Doxorubicin) | HepG2 (Liver Cancer) | 5 |

作用機序

The mechanism of action of 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses .

類似化合物との比較

Key Observations :

- The 4-ethoxybenzoyl group in the target compound is bulkier and more electron-rich than thiazole or triazole substituents, which may influence intermolecular interactions in biological systems.

- The synthesis of scaffold E (thiazole derivative) involves a two-step bromination-cyclization process, whereas the target compound likely requires a direct acylation step .

Physicochemical and Spectral Properties

Analysis :

- The 4-ethoxybenzoyl group introduces distinct IR peaks for the ester carbonyl (C=O) and ethoxy C-O bonds.

- Thiazole and triazole derivatives exhibit characteristic NMR signals for heterocyclic protons, aiding structural confirmation .

Antimicrobial Activity (Inferred from Analogues)

Contradictions :

- Thiazole derivatives showed variable efficacy against Gram-negative bacteria, possibly due to permeability barriers , whereas triazole derivatives exhibited broader spectra .

Implications :

- The target compound’s higher LogP suggests better cell membrane penetration but lower aqueous solubility, necessitating formulation adjustments for drug delivery.

生物活性

3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Functional Groups : The presence of an ethoxy group and a methoxy group contributes to its solubility and reactivity.

- Chromenone Framework : This core structure is crucial for the biological activity exhibited by coumarin derivatives.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant free radical scavenging abilities, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that it may have efficacy against certain bacterial and fungal strains.

Anticancer Activity

Research indicates that coumarin derivatives can induce apoptosis in cancer cells. A study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| C1 | B16-F10 | 10.5 | 85 |

| C2 | HT29 | 15.0 | 58 |

| C3 | Hep G2 | 12.3 | 76 |

These results highlight the potential of coumarin derivatives in cancer therapy, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against:

- Bacteria : E. coli, S. aureus

- Fungi : Candida albicans

A comparative analysis indicated that the compound exhibited lower minimum inhibitory concentrations (MIC) than standard antibiotics.

Case Studies and Research Findings

- Leishmanicidal Activity : A related study investigated the leishmanicidal effects of coumarin derivatives similar to our compound. The findings indicated a selectivity index significantly higher than conventional treatments, suggesting potential as an antileishmanial agent .

- Cytotoxicity Assays : Detailed cytotoxicity assays revealed that compounds with similar structures induced cell cycle arrest in the G0/G1 phase across multiple cancer cell lines, indicating a robust mechanism for inhibiting tumor growth .

- In Vivo Studies : In vivo experiments demonstrated that oral administration of related coumarin compounds resulted in a marked reduction in tumor size and parasite load in animal models .

Q & A

Q. What are the standard synthetic routes for 3-(4-ethoxybenzoyl)-8-methoxy-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions. A common approach begins with functionalizing the chromen-2-one core via Friedel-Crafts acylation to introduce the 4-ethoxybenzoyl group. Key intermediates include 8-methoxy-2H-chromen-2-one derivatives, which are reacted with 4-ethoxybenzoyl chloride under acidic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the final product .

Q. Which analytical techniques are used to characterize this compound’s structure?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : For resolving proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm and methoxy groups at δ 3.8–4.1 ppm) .

- X-ray Crystallography : To determine crystal packing and confirm substituent positions using software like SHELXL for refinement .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., CHO requires m/z 332.0948) .

Q. How is the purity of the compound assessed post-synthesis?

Purity is evaluated via:

- Thin-Layer Chromatography (TLC) : To monitor reaction progress using silica gel plates and UV visualization.

- High-Performance Liquid Chromatography (HPLC) : With reverse-phase C18 columns and UV detection at 254 nm for quantitative analysis .

Q. What are the common biological targets for this compound?

The compound interacts with enzymes like cyclooxygenase-2 (COX-2) and kinases, as suggested by molecular docking studies. Surface plasmon resonance (SPR) assays quantify binding affinity (e.g., K values in µM range) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.

- Catalysts : Lewis acids like AlCl improve electrophilic substitution.

- Scaling : Continuous flow reactors reduce side reactions and enable gram-scale synthesis with >85% yield .

Q. How do molecular docking studies contribute to understanding bioactivity?

Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like COX-2. For example, the ethoxybenzoyl group may occupy hydrophobic pockets, while the chromenone core forms hydrogen bonds with catalytic residues. Free energy calculations (ΔG < -7 kcal/mol) correlate with experimental IC values .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Comparative Assays : Use standardized protocols (e.g., MTT for cytotoxicity) across cell lines.

- Structural Validation : Confirm batch consistency via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis : Cross-reference IC values with substituent effects (e.g., electron-withdrawing groups enhance activity) .

Q. What computational methods validate the compound’s crystal structure?

- SHELXL Refinement : R-factor convergence (<5%) and electron density maps resolve atomic positions.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) .

Q. How does substituent variation impact pharmacological activity?

- Ethoxy vs. Methoxy : Ethoxy increases lipophilicity (logP +0.5), enhancing membrane permeability.

- Chromenone Modifications : Nitro or thiazole substitutions alter electron density, affecting target selectivity. SAR tables comparing IC values guide rational design .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。